15-Oxospiramilactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

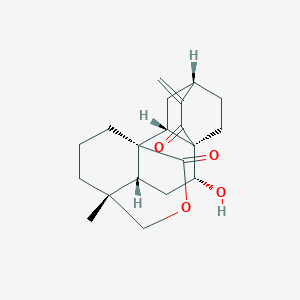

3D Structure

Properties

IUPAC Name |

(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11-12-4-7-20(16(11)22)14(8-12)19-6-3-5-18(2,10-24-17(19)23)13(19)9-15(20)21/h12-15,21H,1,3-10H2,2H3/t12-,13+,14-,15+,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYYWKVDXANEHM-WFIVFVBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CC(C45C3CC(CC4)C(=C)C5=O)O)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1C[C@H]([C@]45[C@H]3C[C@H](CC4)C(=C)C5=O)O)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 15-Oxospiramilactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Oxospiramilactone, a diterpenoid derivative also known as S3, has emerged as a significant modulator of mitochondrial dynamics. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a potent inhibitor of the deubiquitinase USP30. Through a comprehensive review of existing literature, this document details the molecular interactions, signaling pathways, and cellular consequences of this compound activity. Particular emphasis is placed on its ability to promote mitochondrial fusion by enhancing the non-degradative ubiquitination of mitofusins. Furthermore, this guide provides an overview of its concentration-dependent dual functions, including the induction of apoptosis via Wnt pathway inhibition at higher concentrations. Experimental data and detailed protocols are presented to facilitate further research and drug development efforts centered on this promising small molecule.

Core Mechanism of Action: USP30 Inhibition and Promotion of Mitochondrial Fusion

The primary mechanism of action of this compound is the direct inhibition of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1][2][3] USP30 functions to remove ubiquitin chains from mitochondrial proteins, thereby acting as a negative regulator of mitophagy and influencing mitochondrial dynamics.[4][5]

This compound acts as a covalent inhibitor of USP30, specifically interacting with the cysteine 77 residue within the enzyme's catalytic triad.[1][4] This irreversible binding inactivates USP30, preventing it from deubiquitinating its substrates.

The key substrates of USP30 in the context of mitochondrial dynamics are the mitofusins, Mfn1 and Mfn2.[2][6] These GTPases are essential for the fusion of the outer mitochondrial membranes. By inhibiting USP30, this compound leads to an increase in the non-degradative ubiquitination of Mfn1 and Mfn2.[1][2] This specific type of ubiquitination, which does not target the proteins for proteasomal degradation, enhances the activity of mitofusins, thereby promoting mitochondrial fusion.[1][2] This effect is particularly beneficial in cells with deficient Mfn1 or Mfn2, where this compound can restore the mitochondrial network and oxidative respiration.[1][3]

Figure 1: Signaling pathway of this compound in promoting mitochondrial fusion.

Concentration-Dependent Dual Functionality

This compound exhibits a notable concentration-dependent dual mechanism of action. While low concentrations promote cell survival through the restoration of mitochondrial function, higher concentrations have been shown to induce apoptosis.

At low micromolar concentrations (e.g., 2 µM), this compound selectively inhibits USP30 to promote mitochondrial fusion without inducing cell death.[6][7] However, at higher concentrations, it inhibits the Wnt/β-catenin signaling pathway.[8][9] This inhibition leads to decreased expression of Wnt target genes, such as Axin2, Cyclin D1, and Survivin, ultimately resulting in cell cycle arrest and apoptosis.[8][9] This anti-cancer activity has been observed in colon cancer cell lines.[8][9]

Role in Mitophagy

In addition to its role in mitochondrial fusion, this compound has been shown to promote Parkin-mediated mitophagy, the selective degradation of damaged mitochondria.[5] This effect has been observed in retinal ganglion cells (RGCs) under conditions of excitotoxicity.[5] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial outer membrane proteins, a key signal for the recruitment of the autophagy machinery to clear damaged mitochondria.[4][5] This neuroprotective effect highlights the therapeutic potential of this compound in neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.[5]

Quantitative Data

The following table summarizes the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell Type/System | Reference |

| Molecular Weight | 330 Da | N/A | [5] |

| Effective Concentration (Mitochondrial Fusion) | 2 µM | Mouse Embryonic Fibroblasts (MEFs) | [2][7] |

| Concentration for Monitoring Mitochondrial Elongation | 5 µM | Mfn1-/- MEFs | [2] |

| Wnt Pathway Inhibition | Dose-dependent | HEK293T, SW480, Caco-2 cells | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines: HeLa, HEK293T, Mouse Embryonic Fibroblasts (MEFs) (wild-type, Mfn1-/-, Mfn2-/-).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, in a humidified incubator at 37°C with 5% CO2.[11]

-

This compound Treatment: A stock solution of this compound is prepared in DMSO. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 2 µM or 5 µM). Control cells are treated with an equivalent volume of DMSO.[2][7]

In Vivo Ubiquitination Assay

This protocol is designed to assess the ubiquitination status of Mfn1 and Mfn2 following treatment with this compound.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl (pH 7.5), and protease inhibitors.

-

Immunoprecipitation: Cell lysates are incubated with anti-Mfn1 or anti-Mfn2 antibodies overnight at 4°C with gentle rotation. Protein A/G agarose beads are then added and incubated for an additional 2-4 hours to capture the antibody-protein complexes.

-

Washing: The beads are washed three to five times with lysis buffer to remove non-specific binding.

-

Elution: The immunoprecipitated proteins are eluted by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with an anti-ubiquitin antibody to detect ubiquitinated Mfn1/Mfn2. The membrane can also be probed with anti-Mfn1 or anti-Mfn2 antibodies to confirm the immunoprecipitation of the target proteins.[2][6]

Figure 2: Experimental workflow for the in vivo ubiquitination assay.

Mitochondrial Fusion Assay

This assay quantifies changes in mitochondrial morphology in response to this compound treatment.

-

Cell Seeding and Transfection: Cells (e.g., Mfn1-/- MEFs) are seeded on glass coverslips. To visualize mitochondria, cells can be transfected with a plasmid encoding a mitochondrially targeted fluorescent protein (e.g., Mito-DsRed).[2]

-

Treatment: Cells are treated with this compound (e.g., 2 µM or 5 µM) or DMSO for a specified time course (e.g., 2-24 hours).[2]

-

Staining (Optional): Alternatively, mitochondria can be stained with a fluorescent dye such as MitoTracker Red CMXRos (50 nM for 20-30 minutes).[7]

-

Fixation and Imaging: Cells are fixed with 4% paraformaldehyde, washed with PBS, and mounted on microscope slides. Images are captured using a confocal microscope.

-

Quantification: The mitochondrial morphology is categorized as fragmented, intermediate, or tubular. The percentage of cells exhibiting a predominantly tubular mitochondrial network is quantified for each treatment condition. A cell is considered to have a tubular network if the majority of its mitochondria are elongated and interconnected.[2]

Wnt/β-catenin Reporter Gene Assay

This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.

-

Cell Seeding and Transfection: HEK293T cells are seeded in 24-well plates. Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid for normalization (e.g., a Renilla luciferase plasmid or a GFP-expressing plasmid).[8][12]

-

Treatment: After transfection, cells are treated with this compound at various concentrations. The Wnt pathway can be stimulated using Wnt3a-conditioned medium or a GSK3β inhibitor like LiCl.[8]

-

Luciferase Assay: After the treatment period (e.g., 6-24 hours), cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

-

Data Analysis: The firefly luciferase activity is normalized to the control (Renilla luciferase or GFP expression). The fold change in reporter activity relative to the stimulated, untreated control is calculated to determine the inhibitory effect of this compound.[8]

Figure 3: Logical relationship for the Wnt/β-catenin reporter gene assay.

Conclusion

This compound presents a fascinating case of a small molecule with a precisely defined molecular target, USP30, leading to significant and beneficial downstream effects on mitochondrial health. Its ability to promote mitochondrial fusion through the modulation of Mfn1/2 ubiquitination holds considerable promise for the treatment of diseases associated with mitochondrial dysfunction. Furthermore, its concentration-dependent activity as a Wnt pathway inhibitor opens up avenues for its exploration as an anti-cancer agent. The experimental frameworks provided in this guide offer a solid foundation for researchers to further investigate the multifaceted roles of this compound and unlock its full therapeutic potential.

References

- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Small Natural Molecule S3 Protects Retinal Ganglion Cells and Promotes Parkin-Mediated Mitophagy against Excitotoxicity [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nacalai.com [nacalai.com]

- 12. resources.amsbio.com [resources.amsbio.com]

An In-depth Technical Guide to 15-Oxospiramilactone S3: A Potent Modulator of Mitochondrial Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Oxospiramilactone, commonly referred to as S3, is a diterpenoid derivative that has garnered significant interest within the scientific community for its potent effects on mitochondrial dynamics.[1] This natural small molecule, with a molecular weight of 330 Da, is derived from atisine-type natural products found in Spiraea japonica, a plant used in Chinese medicine.[1] Functionally, this compound S3 acts as a covalent inhibitor of the deubiquitinase USP30, a key regulator of mitochondrial quality control.[1] By targeting USP30, S3 promotes mitochondrial fusion, a process crucial for maintaining mitochondrial health and function. This technical guide provides a comprehensive overview of this compound S3, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound S3 exerts its biological effects primarily through the inhibition of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane. USP30 negatively regulates mitochondrial fusion by removing ubiquitin chains from mitofusin 1 and 2 (Mfn1/2), proteins essential for the fusion of mitochondria.

The inhibitory action of S3 on USP30 leads to an increase in the non-degradative ubiquitination of Mfn1 and Mfn2.[2][3] This enhanced ubiquitination promotes the activity of Mfn1 and Mfn2, thereby facilitating mitochondrial fusion.[2][3] This mechanism is particularly significant in cells with compromised mitochondrial networks, where S3 can help restore a more fused and functional mitochondrial phenotype.

Furthermore, in the context of cellular stress and neurodegeneration, the inhibition of USP30 by S3 has been shown to enhance Parkin-mediated mitophagy, a cellular process for clearing damaged mitochondria.[1] This dual role in promoting both mitochondrial fusion and mitophagy underscores the therapeutic potential of this compound S3 in diseases associated with mitochondrial dysfunction.

Quantitative Data

The following tables summarize key quantitative data from studies investigating the effects of this compound S3.

| Parameter | Value | Cell Type/System | Reference |

| Molecular Weight | 330 Da | N/A | [1] |

| Optimal Concentration for RGC Protection | 2 µM | Primary Rat Retinal Ganglion Cells (RGCs) | [1] |

| Reduction in Apoptotic Cell Death in RGCs (at 2 µM) | From 29.39% to 16.39% | NMDA-treated RGCs | |

| Decrease in LDH Activity in RGCs (at 2 µM) | 30.32% | NMDA-treated RGCs | |

| Increase in JC-1 Ratio in RGCs (at 2 µM) | 6.79% | NMDA-treated RGCs |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound S3, compiled from published research.

Cell Culture and Treatment

Primary Retinal Ganglion Cell (RGC) Culture:

-

Isolate and purify primary RGCs from three-day-old Sprague Dawley rats using a two-step panning procedure as previously described.[1]

-

Culture the purified RGCs in a suitable medium and incubator conditions.

-

For experimental treatments, incubate the cultured RGCs with varying concentrations of this compound S3 (e.g., for concentration screening) or at the optimal concentration of 2 µM for 24 hours to assess its effects on cell viability and mitochondrial function.[1]

Mouse Embryonic Fibroblast (MEF) Culture:

-

Culture wild-type, Mfn1-/-, Mfn2-/-, or Mfn1/2 double-knockout MEFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 0.1 mg/ml streptomycin.

-

Maintain cells at 37°C in a 5% CO2 water-saturated incubator.

-

Treat MEFs with this compound S3 at specified concentrations (e.g., 2 µM) for the desired time points (e.g., 24 hours) to analyze mitochondrial morphology and protein ubiquitination.

siRNA Transfection

-

Design siRNA targeted against Parkin (e.g., 5′-GGAACAACAGAGUAUCGUUTT-3′).[1]

-

For transfection of primary RGCs, use a suitable transfection reagent such as Lipofectamine RNAiMAX (Invitrogen).[1]

-

Follow the manufacturer's protocol for the transfection reagent to introduce the siRNA into the cultured RGCs.

-

After transfection, incubate the cells for a sufficient period to allow for target protein knockdown before proceeding with S3 treatment and subsequent analyses.

Immunoprecipitation

-

Lyse cultured cells (e.g., RGCs) on ice using an IP Lysis Buffer (0.025 M Tris, 0.15 M NaCl, 0.001 M EDTA, 1% NP-40, 5% glycerol, pH 7.4).[1]

-

Add the primary antibody against the protein of interest (e.g., Mfn2) to the cell lysate and incubate overnight at 4°C to form the immune complex.[1]

-

Add Protein A/G Plus Agarose beads to the lysate-antibody mixture and shake gently at 4°C for a specified time to capture the immune complexes.[1]

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by adding a non-reducing lane marker sample buffer containing 0.02 M DTT and incubating at 100°C for 5-10 minutes.[1]

-

Collect the eluate after centrifugation for subsequent analysis by Western blotting.[1]

Western Blotting

-

Separate the protein samples (cell lysates or immunoprecipitated proteins) by SDS-PAGE on a polyacrylamide gel of an appropriate percentage.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-Mfn1, anti-Mfn2, anti-ubiquitin, anti-Parkin, anti-USP30) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a suitable imaging system.

Visualizations

Signaling Pathway of this compound S3

Caption: Signaling pathway of this compound S3.

Experimental Workflow for Investigating S3 Effects

Caption: Experimental workflow for studying S3.

References

- 1. A Small Natural Molecule S3 Protects Retinal Ganglion Cells and Promotes Parkin-Mediated Mitophagy against Excitotoxicity [mdpi.com]

- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling 15-Oxospiramilactone: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Oxospiramilactone, also known as S3, is a semi-synthetic diterpenoid derivative that has emerged as a potent and specific inhibitor of the deubiquitinase USP30. Its discovery has opened new avenues for therapeutic intervention in diseases characterized by mitochondrial dysfunction, such as neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery, origin, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this promising molecule.

Discovery and Origin

This compound is not a naturally occurring compound but is derived from a natural precursor, Spiramilactone C.

1.1. Isolation of the Natural Precursor: Spiramilactone C

Spiramilactone C is a diterpene isolated from the plant Spiraea japonica var. acuta.[1] The isolation and structure elucidation of Spiramilactone C and related compounds were first reported by Nie and Hao in 1998.[1] Spiraea japonica, a member of the Rosaceae family, has a history of use in traditional Chinese medicine.[2] The complex contains a variety of atisine-type and hetisine-type diterpene alkaloids and atisane-type diterpenes.[2]

1.2. Semi-Synthesis of this compound

This compound is a semi-synthetic derivative of Spiramilactone C.[3] It is synthesized through an oxidation reaction of the parent compound.[3] This modification is crucial for its biological activity as a USP30 inhibitor.

Mechanism of Action: USP30 Inhibition

The primary molecular target of this compound is the deubiquitinase USP30, a key negative regulator of mitophagy.

2.1. Irreversible Inhibition of USP30

This compound acts as an irreversible inhibitor of USP30.[3] This inhibition is achieved through a covalent reaction between the enone moiety of this compound and a cysteine residue within the catalytic site of USP30.[3]

2.2. Signaling Pathway

The inhibition of USP30 by this compound initiates a signaling cascade that promotes mitochondrial quality control. By blocking USP30's deubiquitinating activity, this compound leads to an increase in the ubiquitination of mitochondrial outer membrane proteins, most notably Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2). This enhanced ubiquitination is non-degradative and instead promotes mitochondrial fusion. Furthermore, the accumulation of ubiquitin chains on the mitochondrial surface serves as a signal for the recruitment of the E3 ubiquitin ligase Parkin, which in turn initiates mitophagy, the selective degradation of damaged mitochondria.

Biological Activities and Quantitative Data

This compound exhibits significant biological effects, primarily related to the enhancement of mitochondrial health.

3.1. Promotion of Mitochondrial Fusion

Treatment of cells with this compound leads to a notable increase in mitochondrial fusion. This is particularly evident in cells with compromised mitochondrial networks.

| Parameter | Value | Cell Type | Reference |

| Effective Concentration | 2 µM | Mouse Embryonic Fibroblasts (MEFs) | [Yue et al., 2014] |

| Treatment Duration | 24 hours | Mouse Embryonic Fibroblasts (MEFs) | [Yue et al., 2014] |

3.2. Neuroprotection of Retinal Ganglion Cells (RGCs)

This compound has demonstrated neuroprotective effects on retinal ganglion cells, suggesting its therapeutic potential for optic neuropathies.

| Parameter | Value | Cell Type | Condition | Reference |

| Optimal Concentration | 2 µM | Primary Rat RGCs | Basal and Excitotoxic | [Zhuang et al., 2022] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

4.1. In Vitro USP30 Deubiquitinase Assay

This assay is used to determine the inhibitory activity of this compound on USP30. A common method involves a fluorogenic substrate like Ubiquitin-Rhodamine110 (Ub-Rho110).

Protocol Overview:

-

Reagents: Recombinant human USP30, Ub-Rho110 substrate, assay buffer (e.g., 50 mM HEPES pH 7.6, 0.5 mM EDTA, 5 mM DTT).

-

Procedure: a. Prepare serial dilutions of this compound. b. In a 384-well plate, add the compound dilutions. c. Add a solution of USP30 to each well and incubate. d. Initiate the reaction by adding the Ub-Rho110 substrate. e. Monitor the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value of this compound.

References

The Biological Activity of 15-Oxospiramilactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Oxospiramilactone, a diterpenoid derivative also known as S3, has emerged as a significant small molecule inhibitor with potent and diverse biological activities. Primarily recognized for its role in modulating mitochondrial dynamics, it also exhibits compelling anti-cancer and neuroprotective properties. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its mechanisms of action.

Core Biological Activity: Inhibition of USP30 and Promotion of Mitochondrial Fusion

The principal mechanism of action for this compound is the direct inhibition of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinase localized to the mitochondria. This inhibition has profound effects on mitochondrial dynamics, specifically promoting mitochondrial fusion.

This compound covalently binds to the cysteine 77 residue within the catalytic triad of USP30, effectively blocking its deubiquitinase activity.[1][2][3] This inhibition leads to an increase in the non-degradative ubiquitination of Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2), key proteins that mediate the fusion of the outer mitochondrial membrane.[4][5] The enhanced ubiquitination of Mfn1 and Mfn2 promotes their activity, leading to mitochondrial elongation and the restoration of a functional mitochondrial network, particularly in cells with deficient Mfn1 or Mfn2.[4] This restoration of the mitochondrial network is accompanied by improved oxidative respiration.[4][5]

Signaling Pathway: USP30-Mediated Mitochondrial Fusion

References

- 1. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

role of 15-Oxospiramilactone in mitochondrial fusion

An In-depth Technical Guide on the Role of 15-Oxospiramilactone in Mitochondrial Fusion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and experimental validation of this compound, a diterpenoid derivative also known as S3, in promoting mitochondrial fusion. Dysregulated mitochondrial dynamics are implicated in a variety of human diseases, making small molecules that can modulate these processes valuable tools for research and potential therapeutic development. This compound has been identified as a potent inducer of mitochondrial fusion, offering a specific mechanism of action that can be leveraged for further investigation.[1][2][3][4][5]

Core Mechanism of Action: Inhibition of USP30

This compound's primary role in promoting mitochondrial fusion is achieved through the direct inhibition of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1][2][3][4][6] The small molecule interacts with the cysteine 77 residue within the catalytic triad of USP30, effectively blocking its deubiquitinase activity.[6][7]

The inhibition of USP30 by this compound leads to a subsequent increase in the non-degradative ubiquitination of Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2).[1][2][3][8][9] These outer mitochondrial membrane proteins are essential for mitochondrial fusion. The enhanced ubiquitination of Mfn1 and Mfn2 promotes their activity, thereby driving the fusion of individual mitochondria into an elongated and interconnected network.[1][2][3] This action has been observed to restore mitochondrial networks and oxidative respiration even in cells deficient in either Mfn1 or Mfn2.[1][4][5]

Signaling Pathway

Caption: Signaling pathway of this compound in promoting mitochondrial fusion.

Quantitative Data Summary

The effects of this compound on mitochondrial fusion and related protein levels have been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of this compound (S3) on Mitochondrial Morphology

| Cell Line | Treatment | Percentage of Cells with Elongated Mitochondria |

| Mfn1-/- MEFs | Vehicle | Low (Fragmented Morphology) |

| Mfn1-/- MEFs | 5 µM S3 (2h) | Significantly Increased |

| Mfn2-/- MEFs | Vehicle | Low (Fragmented Morphology) |

| Mfn2-/- MEFs | 5 µM S3 (2h) | Significantly Increased |

Data is illustrative of findings reported in Yue et al., 2014.

Table 2: Effect of this compound (S3) on Mfn1 and Mfn2 Protein Stability

| Cell Line | Treatment | Mfn1 Protein Level (Normalized to t=0) | Mfn2 Protein Level (Normalized to t=0) |

| HeLa | CHX | Decreased over 24h | Decreased over 24h |

| HeLa | CHX + 2 µM S3 | Stable over 24h | Stable over 24h |

This table represents data from cycloheximide (CHX) chase assays as described in Yue et al., 2014, where protein levels were analyzed by immunoblotting and quantified.[3]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the .

Experimental Workflow

Caption: General experimental workflow for studying this compound.

Protocol 1: Analysis of Mitochondrial Morphology

-

Cell Culture and Transfection:

-

Culture Mouse Embryonic Fibroblasts (MEFs) or HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

-

For visualization of mitochondria, transfect cells with a plasmid encoding a mitochondria-targeted fluorescent protein (e.g., Mito-DsRed) using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment:

-

24 hours post-transfection, treat the cells with the desired concentration of this compound (e.g., 5 µM) or a vehicle control (e.g., DMSO).

-

-

Live-Cell Imaging:

-

Incubate the cells for the desired time period (e.g., 2 hours).

-

Image the cells using a confocal microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

-

Acquire Z-stack images of the mitochondrial network.

-

-

Image Analysis:

-

Quantify mitochondrial morphology by categorizing cells based on their mitochondrial phenotype (e.g., fragmented, intermediate, elongated/tubular).

-

Alternatively, use image analysis software (e.g., ImageJ/Fiji) to quantify parameters such as mitochondrial length, branching, and network complexity.

-

Protocol 2: Immunoprecipitation for Mfn2 Ubiquitination

-

Cell Lysis:

-

Culture and treat retinal ganglion cells (RGCs) or other suitable cell types with this compound.[9]

-

Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and deubiquitinase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-Mfn2 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Immunoblotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated Mfn2.

-

The membrane can also be probed with an anti-Mfn2 antibody to confirm the immunoprecipitation of the target protein.[9]

-

Protocol 3: Biotin-S3 Pulldown Assay for Direct Target Identification

-

Cell Lysate Preparation:

-

Lyse HeLa cells expressing Myc-tagged USP30 in a suitable lysis buffer.[3]

-

-

Incubation with Biotinylated Compound:

-

Incubate the cell lysates with biotinylated this compound (Biotin-S3).[3]

-

-

Pulldown of Biotin-S3-Bound Proteins:

-

Add streptavidin agarose resin to the lysates and incubate to capture the Biotin-S3 and any interacting proteins.[3]

-

Wash the resin extensively to remove non-specifically bound proteins.

-

-

Analysis:

-

Elute the bound proteins from the resin.

-

Analyze the eluate by immunoblotting using an anti-Myc antibody to detect the presence of USP30, confirming a direct interaction with this compound.[3]

-

Conclusion

This compound (S3) is a valuable chemical tool for studying the regulation of mitochondrial fusion. Its well-defined mechanism of action, involving the specific inhibition of USP30 and the subsequent enhancement of Mfn1/2-mediated fusion, provides a clear pathway for modulating mitochondrial dynamics. For researchers, S3 can be used to investigate the downstream consequences of enhanced mitochondrial fusion in various cellular contexts. For drug development professionals, the targeted inhibition of USP30 represents a potential therapeutic strategy for diseases associated with mitochondrial fragmentation and dysfunction. The experimental protocols detailed in this guide provide a framework for further investigation into the biological effects of this compound and the broader role of ubiquitination in mitochondrial quality control.

References

- 1. [PDF] A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 | Semantic Scholar [semanticscholar.org]

- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - 膜生物学全国重点实验室 [biomembrane.tsinghua.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial dynamics and their potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Small Natural Molecule S3 Protects Retinal Ganglion Cells and Promotes Parkin-Mediated Mitophagy against Excitotoxicity [mdpi.com]

15-Oxospiramilactone: A Novel Modulator of Parkin-Mediated Mitophagy for Neuroprotection

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mitochondrial quality control is a critical process for neuronal health, and its impairment is linked to a variety of neurodegenerative diseases. Mitophagy, the selective autophagic clearance of damaged mitochondria, is a key component of this quality control system. The PINK1/Parkin signaling pathway represents the most extensively studied mechanism governing mitophagy. This whitepaper provides a detailed examination of 15-Oxospiramilactone, a natural small molecule, and its role in modulating Parkin-mediated mitophagy. By inhibiting the deubiquitinase USP30, this compound enhances the ubiquitination of mitochondrial outer membrane proteins, promoting the clearance of damaged mitochondria and conferring significant neuroprotective effects. This guide summarizes the underlying mechanisms, presents key quantitative data, details experimental protocols, and visualizes the core pathways, offering a comprehensive resource for researchers in neurobiology and drug development.

Introduction to Mitophagy and Neurodegeneration

Mitochondria are essential organelles that govern cellular energy production, signaling, and apoptosis. To maintain cellular homeostasis, a stringent quality control system exists to manage mitochondrial integrity, dynamics, and turnover. A critical component of this system is mitophagy, a specialized form of autophagy that selectively degrades dysfunctional or superfluous mitochondria.[1]

The best-characterized pathway regulating mitophagy is orchestrated by the serine/threonine kinase PINK1 (PTEN-induced putative kinase 1) and the E3 ubiquitin ligase Parkin.[2][3] In healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded.[4] However, upon mitochondrial damage, characterized by the loss of membrane potential, PINK1 stabilization occurs on the outer mitochondrial membrane (OMM).[2][4] This accumulation of PINK1 initiates a feed-forward signaling cascade: PINK1 phosphorylates both ubiquitin (Ub) and the ubiquitin-like (Ubl) domain of Parkin, leading to Parkin's recruitment from the cytosol and its activation.[4][5] Activated Parkin then ubiquitinates numerous OMM proteins, creating a signal that recruits autophagy receptors and initiates the engulfment of the damaged mitochondrion by an autophagosome, ultimately leading to its degradation in the lysosome.[2][6]

This process is tightly regulated by deubiquitinating enzymes (DUBs), which counteract the action of E3 ligases.[7] Ubiquitin-specific protease 30 (USP30), a DUB localized to the OMM, acts as a key negative regulator of this pathway.[1][7] USP30 removes ubiquitin chains from OMM proteins, thereby dampening the mitophagy signal and preventing excessive mitochondrial clearance.[6][7] Impairment of the PINK1/Parkin pathway and subsequent defects in mitophagy are strongly implicated in the pathogenesis of neurodegenerative disorders, including Parkinson's disease and glaucoma, where the accumulation of dysfunctional mitochondria contributes to neuronal cell death.[1][5] Therefore, therapeutic strategies aimed at enhancing mitophagy by modulating this pathway are of significant interest.

This compound (S3): A Natural Diterpenoid Compound

This compound, also referred to as S3 in several key studies, is a small natural molecule (molecular weight of 330 Da) derived from diterpenoids.[1] These atisine-type natural products are obtained from Spiraea japonica, a plant used in traditional Chinese medicine.[1] As a small molecule, it possesses properties conducive to pharmacological development, including the potential for oral bioavailability and blood-brain barrier penetration.

Mechanism of Action: Potentiation of Mitophagy through USP30 Inhibition

The primary mechanism through which this compound exerts its effects on mitophagy is the direct inhibition of the deubiquitinase USP30.[1][8] It has been reported to act as a covalent inhibitor, forming an adduct with a critical cysteine residue (Cys77) in the catalytic site of USP30, thereby blocking its deubiquitinating activity.[1][9]

By inhibiting USP30, this compound effectively removes a key "brake" on the Parkin-mediated mitophagy pathway.[1][6] This leads to a net increase in the ubiquitination of Parkin's substrates on the OMM, such as Mitofusin 1 and 2 (Mfn1/2).[1][8] This enhanced ubiquitination signal strengthens the recruitment of autophagy machinery, leading to more efficient clearance of damaged mitochondria.[1] Interestingly, the ubiquitination of Mfn1/2 promoted by USP30 inhibition appears to be non-degradative and enhances mitochondrial fusion, a process that can be protective by allowing functional mitochondria to complement dysfunctional ones.[1][8] This dual effect on both fusion and mitophagy highlights a complex regulatory role.

The following diagrams illustrate the canonical PINK1/Parkin pathway and the intervention point of this compound.

Figure 1: The Canonical PINK1/Parkin Mitophagy Pathway. Upon mitochondrial damage, PINK1 stabilizes and activates Parkin, which ubiquitinates OMM proteins to signal for autophagic removal. USP30 counteracts this by removing ubiquitin, thus inhibiting mitophagy.

Figure 2: Mechanism of this compound (S3). S3 covalently inhibits USP30, preventing the deubiquitination of OMM proteins. This enhances the Parkin-mediated signal, leading to increased mitophagy and subsequent neuroprotection.

Experimental Evidence and Quantitative Data

Studies utilizing primary retinal ganglion cells (RGCs) subjected to NMDA-induced excitotoxicity provide compelling evidence for the neuroprotective effects of this compound (S3).[1] The key findings are summarized below.

Table 1: Neuroprotective and Mitophagy-Promoting Effects of S3 on RGCs

| Parameter | Condition | Result | Significance |

|---|---|---|---|

| Parkin Protein Expression | S3-treated RGCs under excitotoxicity | Upregulated | p < 0.05 |

| Optineurin Protein Level | S3-treated RGCs under excitotoxicity | Upregulated | p < 0.05 |

| LC3-II/I Ratio | S3-treated RGCs under excitotoxicity | Increased | p < 0.01 |

| LAMP1 Protein Level | S3-treated RGCs under excitotoxicity | Increased | p < 0.01 |

Data synthesized from studies on NMDA-induced excitotoxicity in retinal ganglion cells (RGCs).[1]

Table 2: S3 Effect on Mitochondrial Dynamics Proteins

| Parameter | Condition | Result | Significance |

|---|---|---|---|

| OPA1 Protein Level | S3-treated RGCs under excitotoxicity | Increased (both L and S isoforms) | p < 0.05 |

| Mfn2 Protein Level | S3-treated RGCs under excitotoxicity | No significant change | p > 0.05 |

| Mfn2 Ubiquitination Level | S3-treated RGCs under excitotoxicity | Increased | p < 0.01 |

S3 promotes the ubiquitination of Mfn2 without altering its total protein expression, suggesting a role in signaling rather than degradation.[1]

Table 3: Parkin-Dependence of S3's Protective Effects

| Parameter | Condition | Result | Significance |

|---|---|---|---|

| Parkin Protein Expression | Parkin siRNA + S3 + NMDA | Decreased by ~50% | p < 0.01 |

| LDH Release (Cytotoxicity) | Parkin siRNA + S3 + NMDA | Significantly increased vs. control | p < 0.01 |

| USP30 Protein Expression | Parkin siRNA + S3 + NMDA | Upregulated | p < 0.01 |

| Optineurin Protein Level | Parkin siRNA + S3 + NMDA | Downregulated | p < 0.05 |

| LAMP1 Protein Level | Parkin siRNA + S3 + NMDA | Downregulated | p < 0.01 |

Knockdown of Parkin abolishes the protective and mitophagy-promoting effects of S3, confirming the pathway's dependence on Parkin.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Excitotoxicity Model

Primary RGCs are isolated and cultured. To induce excitotoxicity, cultured RGCs are treated with N-methyl-D-aspartate (NMDA). This compound (S3) is administered to the culture medium at specified concentrations before or concurrently with the NMDA challenge.[1]

Immunofluorescence and Mitotracker Staining

-

Fixation: After treatment, cells are fixed in 4% paraformaldehyde for 20 minutes.

-

Permeabilization: Cells are washed with PBS and permeabilized with 0.3% Triton X-100 for 20 minutes.

-

Blocking: Samples are blocked with 5% BSA for 1 hour at room temperature.

-

Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies such as anti-LC3, anti-LAMP1, anti-TOMM20, or anti-Parkin.

-

Secondary Antibody Incubation: After washing, cells are incubated with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at 25°C.

-

Mitochondrial Staining: For visualization of mitochondrial morphology, cells can be incubated with MitoTracker dyes prior to fixation.

-

Imaging: Samples are mounted and imaged using a confocal microscope.[1]

Immunoprecipitation for Mfn2 Ubiquitination

-

Cell Lysis: RGCs are lysed on ice in IP Lysis Buffer (e.g., 0.025 M Tris, 0.15 M NaCl, 0.001 M EDTA, 1% NP-40, 5% glycerol, pH 7.4) containing protease inhibitors.

-

Immune Complex Formation: The cell lysate is incubated with an anti-Mfn2 antibody overnight at 4°C with gentle rotation to form the immune complex.

-

Precipitation: Protein A/G Plus Agarose beads are added to the mixture and incubated for several hours at 4°C to precipitate the antibody-protein complex.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specific binders.

-

Elution: The bound proteins are eluted from the beads by adding a non-reducing sample buffer and boiling at 100°C for 5-10 minutes.

-

Analysis: The eluate, containing immunoprecipitated Mfn2 and any bound ubiquitin, is analyzed by Western blot using an anti-ubiquitin antibody.[1]

Figure 3: Experimental Workflow for Immunoprecipitation. This diagram outlines the key steps to isolate Mfn2 from cell lysates and subsequently detect its ubiquitination status via Western blot.

Western Blot Analysis

-

Protein Extraction: Cells are lysed and total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-Parkin, anti-LC3, anti-LAMP1, anti-Mfn2, anti-OPA1, anti-USP30, anti-Actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Discussion and Future Directions

The evidence strongly indicates that this compound is a potent modulator of mitochondrial quality control. By inhibiting USP30, it enhances Parkin-mediated mitophagy, leading to the efficient clearance of damaged mitochondria and providing significant neuroprotection in models of excitotoxicity.[1] The upregulation of OPA1 and the non-degradative ubiquitination of Mfn2 suggest that S3 may also promote a healthier, more fused mitochondrial network, which is more resilient to stress.[1]

The Parkin-dependent nature of its protective effects firmly places this compound within the canonical mitophagy pathway.[1] This mechanism of action makes it a highly attractive therapeutic candidate for neurodegenerative diseases where mitochondrial dysfunction is a core pathological feature. The inhibition of a negative regulator (USP30) is a particularly appealing strategy, as it enhances an endogenous protective pathway rather than introducing a completely novel activity.

Future research should focus on:

-

In Vivo Efficacy: Validating the neuroprotective effects of this compound in animal models of glaucoma, Parkinson's disease, and other relevant neurodegenerative conditions.

-

Pharmacokinetics and Safety: Establishing the pharmacokinetic profile, bioavailability, and long-term safety of the compound.

-

Interplay of Mitochondrial Dynamics: Further elucidating the interplay between USP30 inhibition, Mfn2 ubiquitination, OPA1 expression, and the balance between mitochondrial fusion/fission and mitophagy.[1]

-

Broader Applications: Investigating the potential of USP30 inhibition as a therapeutic strategy in other conditions associated with mitochondrial dysfunction, such as certain cardiovascular and metabolic diseases.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Outlook of PINK1/Parkin signaling in molecular etiology of Parkinson’s disease, with insights into Pink1 knockout models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? [frontiersin.org]

- 6. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond. [shenglab.broadinstitute.org]

- 7. researchgate.net [researchgate.net]

- 8. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15-Oxospiramilactone: Structure, Activity, and Experimental Protocols

Introduction

15-Oxospiramilactone, also referred to as S3 or NC043, is a naturally occurring diterpenoid derived from the plant Spiraea japonica.[1] This technical guide provides a comprehensive overview of its chemical structure, biological activities, and the experimental methodologies used to characterize its effects. The document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex diterpenoid with a molecular formula of C₂₀H₂₆O₄ and a molecular weight of 330.4 g/mol .[1] Its chemical identity is well-defined by various nomenclature and registry systems.

| Identifier | Value |

| IUPAC Name | (1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.2⁴,⁷.0¹,¹⁰.0²,⁷]nonadecane-6,14-dione |

| SMILES | C[C@@]12CCC[C@@]3([C@@H]1C--INVALID-LINK--C(=C)C5=O">C@HO)C(=O)OC2 |

| InChI Key | XZYYWKVDXANEHM-WFIVFVBGSA-N |

| PubChem CID | 90671718 |

Biological Activity

This compound has been identified as a potent modulator of key cellular signaling pathways, demonstrating significant therapeutic potential. Its primary mechanisms of action include the inhibition of the deubiquitinase USP30 and the Wnt/β-catenin signaling pathway.

Inhibition of USP30 and Promotion of Mitochondrial Fusion

This compound acts as an inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane that negatively regulates mitochondrial dynamics.[2][3] By inhibiting USP30, this compound promotes the ubiquitination of mitofusins (Mfn1 and Mfn2), key proteins that mediate mitochondrial fusion.[2] This leads to enhanced mitochondrial fusion, which is crucial for maintaining mitochondrial health and function.[2][4]

Promotion of Parkin-Mediated Mitophagy

In the context of cellular stress and mitochondrial damage, this compound has been shown to promote Parkin-mediated mitophagy, the selective removal of damaged mitochondria.[1] By inhibiting USP30, it enhances the ubiquitination of mitochondrial outer membrane proteins, a critical step for the recruitment of the autophagic machinery.[3] This process is essential for cellular quality control and the prevention of apoptosis.[1]

Inhibition of Wnt/β-catenin Signaling

This compound also functions as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[5][6] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. This compound has been shown to inhibit the growth of colon cancer cells by downregulating the expression of Wnt target genes.[5][6]

Quantitative Data

The biological effects of this compound have been quantified in various studies. The following tables summarize key quantitative findings.

Table 1: Effect of this compound on Retinal Ganglion Cell (RGC) Viability and Mitochondrial Health under NMDA-induced Excitotoxicity [1]

| Parameter | Control (NMDA only) | 2 µM this compound + NMDA |

| Apoptotic Cell Death (%) | 29.39 | 16.39 |

| JC-1 Ratio (arbitrary units) | Baseline | Increased by 6.79% |

| LDH Activity (arbitrary units) | Baseline | Decreased by 30.32% |

Table 2: Dose-Dependent Inhibition of Wnt/β-catenin Signaling by this compound [5]

| Concentration of this compound | Inhibition of Top-flash activity (%) |

| 1 µM | ~20% |

| 5 µM | ~50% |

| 10 µM | ~80% |

Data extracted from graphical representation in the cited literature and are approximate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the activity of this compound.

Isolation of this compound from Spiraea japonica

While a specific, detailed protocol for the isolation of this compound was not found in the searched literature, a general procedure for isolating diterpenoids from Spiraea japonica can be outlined based on common phytochemical methods.[7]

Protocol:

-

Extraction: Dried and powdered plant material (roots or aerial parts) of Spiraea japonica is extracted with a suitable solvent, such as ethanol or methanol, at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the diterpenoids is subjected to multiple rounds of column chromatography on silica gel, Sephadex LH-20, or other stationary phases.

-

Purification: Final purification is typically achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Immunofluorescence and Mitotracker Staining[1]

Protocol:

-

Cell Culture and Treatment: Culture retinal ganglion cells (RGCs) on coverslips and treat with this compound and/or an inducing agent (e.g., NMDA).

-

MitoTracker Staining: Incubate the cells with MitoTracker probe (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions to label mitochondria.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against target proteins (e.g., Parkin, LC3) overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies.

-

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Image Acquisition: Acquire images using a confocal microscope.

Immunoprecipitation[1]

Protocol:

-

Cell Lysis: Lyse treated cells in a suitable immunoprecipitation lysis buffer containing protease inhibitors.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., Mfn2) overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate to capture the immunocomplexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the target proteins.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the signaling pathways and experimental workflows described.

Caption: this compound inhibits USP30, promoting Mfn1/2 ubiquitination and subsequent mitochondrial fusion and mitophagy.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway by disrupting the association of β-catenin with TCF/LEF.

Caption: A generalized experimental workflow for characterizing the biological activity of this compound.

References

- 1. [PDF] A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 | Semantic Scholar [semanticscholar.org]

- 2. Diterpene alkaloids and diterpenes from Spiraea japonica and their anti-tobacco mosaic virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - 膜生物学全国重点实验室 [biomembrane.tsinghua.edu.cn]

- 5. Spiraeosides A and B, two new diterpenoid glucosides from Spiraea japonica var. ovalifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New diterpene alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

15-Oxospiramilactone: A Diterpenoid from Spiraea japonica with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

15-Oxospiramilactone, a diterpenoid compound derived from the plant Spiraea japonica, has emerged as a molecule of significant interest in biomedical research. Also known as S3, this natural product has demonstrated compelling biological activities, primarily through its targeted inhibition of the deubiquitinase USP30. This action directly influences mitochondrial dynamics, promoting mitochondrial fusion and offering neuroprotective effects. Furthermore, this compound modulates the Wnt/β-catenin signaling pathway, indicating its potential as an anticancer agent, particularly in colorectal cancers. This technical guide provides a comprehensive overview of this compound, including its biological source, mechanisms of action, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development.

Introduction

Spiraea japonica, a flowering shrub native to East Asia, has a history of use in traditional medicine.[1] Phytochemical investigations of this plant have led to the isolation of various bioactive compounds, including diterpene alkaloids.[2][3] Among these, this compound has been identified as a promising therapeutic candidate due to its unique biological activities.[4][5] This document serves as a technical resource for professionals in the fields of pharmacology, cell biology, and drug discovery, aiming to provide a detailed understanding of this compound and its potential applications.

Chemical Properties

-

Compound Name: this compound (also known as S3 or NC043)

-

Chemical Class: Diterpenoid

-

Source: Isolated from Spiraea japonica[4]

Mechanism of Action

Inhibition of USP30 and Promotion of Mitochondrial Fusion

The primary characterized mechanism of action of this compound is the inhibition of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[5][7] USP30 negatively regulates mitophagy by removing ubiquitin chains from mitochondrial proteins.[6] By inhibiting USP30, this compound promotes the non-degradative ubiquitination of mitofusins (Mfn1 and Mfn2), key proteins that mediate mitochondrial fusion.[5][7] This enhanced ubiquitination promotes mitochondrial fusion, leading to the formation of elongated and interconnected mitochondrial networks.[5][7] This is significant as dysfunctional mitochondrial dynamics are implicated in a variety of neurodegenerative diseases.[5]

dot

Inhibition of Wnt/β-catenin Signaling

This compound has been shown to inhibit the canonical Wnt/β-catenin signaling pathway.[8] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[8] this compound does not appear to affect the protein levels or cellular distribution of β-catenin but rather disrupts the association between β-catenin and the transcription factor TCF4.[8] This disruption prevents the transcription of Wnt target genes, such as Axin2, Cyclin D1, and Survivin, thereby inhibiting cancer cell proliferation and tumorigenesis.[8]

dot

References

- 1. chem-agilent.com [chem-agilent.com]

- 2. 101.200.202.226 [101.200.202.226]

- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. jcancer.org [jcancer.org]

- 6. researchgate.net [researchgate.net]

- 7. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 8. Wnt Reporter Activity Assay [en.bio-protocol.org]

The Effect of 15-Oxospiramilactone on Mfn1/Mfn2 Ubiquitination: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, governed by a delicate balance of fusion and fission events, are critical for cellular health and function. Dysregulation of these processes is implicated in a variety of human diseases, making the proteins that control mitochondrial morphology attractive therapeutic targets. Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2) are key outer mitochondrial membrane GTPases that mediate mitochondrial fusion. Their activity is modulated by post-translational modifications, including ubiquitination. This technical guide provides an in-depth analysis of the effects of 15-Oxospiramilactone, a diterpenoid derivative also known as S3, on the ubiquitination of Mfn1 and Mfn2. We will detail the underlying mechanism of action, present quantitative data from key experiments, provide comprehensive experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction: The Role of Mfn1/Mfn2 Ubiquitination in Mitochondrial Fusion

Mitochondrial fusion is a crucial process for maintaining a healthy and functional mitochondrial network. This process allows for the exchange of mitochondrial DNA, proteins, and metabolites, and is essential for mitochondrial quality control. The key players in outer mitochondrial membrane fusion are the dynamin-related GTPases, Mfn1 and Mfn2.

The activity of Mfn1 and Mfn2 is tightly regulated, in part by ubiquitination. Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This can signal for degradation of the protein by the proteasome or can have non-degradative regulatory roles. In the context of Mfn1 and Mfn2, ubiquitination has a dual function. While some E3 ligases, such as Parkin, mediate degradative ubiquitination leading to mitochondrial fission, there is also evidence for non-degradative ubiquitination that promotes the fusion activity of Mfn1 and Mfn2.[1] This non-degradative ubiquitination is counteracted by deubiquitinases (DUBs), enzymes that remove ubiquitin from substrates. One such DUB, the mitochondria-localized Ubiquitin-Specific Protease 30 (USP30), has been identified as a key negative regulator of mitochondrial fusion.[2][3][4][5]

This compound (S3): A Potent Inhibitor of USP30

Recent research has identified this compound (S3), a diterpenoid derivative, as a potent inducer of mitochondrial fusion.[2][3][4] S3 exerts its effects by directly targeting and inhibiting the deubiquitinase activity of USP30.[2][3][5] By inhibiting USP30, S3 prevents the removal of non-degradative ubiquitin chains from Mfn1 and Mfn2. This leads to an accumulation of ubiquitinated Mfn1 and Mfn2, which in turn enhances their fusogenic activity and promotes the formation of elongated and interconnected mitochondrial networks.[2][3] This mechanism has been shown to restore mitochondrial function in cells deficient in either Mfn1 or Mfn2.[2][3][4]

Signaling Pathway

The signaling pathway through which this compound (S3) impacts Mfn1/Mfn2 ubiquitination is a linear cascade of events. The diagram below illustrates this pathway.

Caption: Signaling Pathway of this compound (S3).

Quantitative Data on the Effect of this compound on Mfn1/Mfn2

The following tables summarize the key quantitative findings from studies investigating the effects of this compound (S3) on Mfn1 and Mfn2.

Table 1: Effect of S3 on Mfn1 and Mfn2 Protein Levels

| Cell Line | Treatment | Duration | Mfn1 Protein Level (relative to control) | Mfn2 Protein Level (relative to control) | Reference |

| Wild-type MEFs | 2 µM S3 | 24 h | No significant change | No significant change | [3] |

Table 2: Effect of S3 on Mfn1 and Mfn2 Ubiquitination

| Cell Line | Treatment | Duration | Mfn1 Ubiquitination Level | Mfn2 Ubiquitination Level | Reference |

| Wild-type MEFs | 2 µM S3 | 24 h | Increased | Increased | [3] |

Table 3: Effect of S3 on Mitochondrial Morphology

| Cell Line | Treatment | Duration | Outcome | Reference |

| Mfn1-/- MEFs | 5 µM S3 | 2 h | Restoration of interconnected mitochondrial network | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound (S3) on Mfn1/Mfn2 ubiquitination.

Cell Culture and Treatment

-

Cell Lines: Wild-type, Mfn1-/-, and Mfn2-/- Mouse Embryonic Fibroblasts (MEFs) are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound (S3) Treatment: S3 is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 2 µM or 5 µM). An equivalent volume of DMSO is added to control cells.

Immunoprecipitation for Mfn1/Mfn2 Ubiquitination Analysis

This protocol is designed to isolate Mfn1 or Mfn2 and then detect their ubiquitination status by Western blotting.

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, aprotinin, leupeptin, and N-ethylmaleimide (NEM)).

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate using a BCA assay.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the primary antibody against Mfn1 or Mfn2 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

-

-

Elution:

-

After the final wash, aspirate the supernatant.

-

Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blotting

-

SDS-PAGE:

-

Load the eluted samples and whole-cell lysates (input control) onto a 4-12% gradient or 8% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

For input controls, probe separate blots with antibodies against Mfn1, Mfn2, and a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for assessing Mfn1/Mfn2 ubiquitination.

Caption: Workflow for Mfn1/Mfn2 Ubiquitination Assay.

Conclusion and Future Directions

This compound (S3) represents a valuable research tool and a potential therapeutic lead for diseases associated with mitochondrial dysfunction. Its mechanism of action, through the specific inhibition of USP30 and subsequent enhancement of non-degradative Mfn1/Mfn2 ubiquitination, highlights a novel strategy for promoting mitochondrial fusion. The detailed protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate mitochondrial dynamics and explore the therapeutic potential of modulating Mfn ubiquitination.

Future research should focus on further characterizing the downstream consequences of S3-induced mitochondrial fusion in various disease models. Investigating the long-term effects of USP30 inhibition and exploring the development of more potent and selective second-generation inhibitors will be crucial for translating these findings into clinical applications. Additionally, a deeper understanding of the specific E3 ligases responsible for the non-degradative ubiquitination of Mfn1 and Mfn2 will provide further avenues for therapeutic intervention.

References

- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarblogs.emory.edu [scholarblogs.emory.edu]

- 3. altogen.com [altogen.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Analysis of Non-viral Transfection Methods in Mouse Embryonic Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

15-Oxospiramilactone and its Role in Cellular Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15-Oxospiramilactone, a diterpenoid derivative, and its significant role in maintaining cellular homeostasis, with a particular focus on mitochondrial health. This compound has been identified as a potent inhibitor of the deubiquitinase USP30.[1][2][3] By inhibiting USP30, it modulates mitochondrial dynamics, specifically promoting mitochondrial fusion and influencing mitophagy. This guide details the molecular mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and presents visual diagrams of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound, also referred to as S3, is a small natural molecule derived from diterpenoids.[4] It has emerged as a critical research tool and potential therapeutic agent due to its specific inhibitory action on USP30, a deubiquitinase localized to the mitochondria.[1][2][3] Dysfunctional mitochondrial dynamics, including processes like fusion and fission, are implicated in a variety of diseases, particularly neurodegenerative disorders.[1][2] this compound's ability to modulate these pathways presents a promising avenue for therapeutic intervention. At higher concentrations, it has also been noted to induce apoptosis by inhibiting the Wnt signaling pathway.[5][6]

Mechanism of Action: Inhibition of USP30

The primary molecular target of this compound is the ubiquitin-specific protease 30 (USP30).[1][2][3] USP30 is a deubiquitinase that removes ubiquitin chains from substrate proteins, thereby regulating their stability and function.[5] this compound acts as a covalent inhibitor of USP30, binding to the cysteine 77 residue within its catalytic domain.[5][6] This inhibition prevents USP30 from deubiquitinating its target proteins.

A key set of substrates for USP30 on the mitochondrial outer membrane are the mitofusins, Mfn1 and Mfn2.[1][2][3] By inhibiting USP30, this compound leads to an increase in the non-degradative ubiquitination of Mfn1 and Mfn2.[1][2][3][6] This specific type of ubiquitination enhances the activity of these proteins, promoting mitochondrial fusion.[1][2][3]

Role in Mitochondrial Fusion and Cellular Respiration

Mitochondrial fusion is a crucial process for maintaining a healthy mitochondrial network, allowing for the exchange of mitochondrial DNA and other components.[1][2] In cells deficient in either Mfn1 or Mfn2, treatment with this compound has been shown to restore the mitochondrial network and improve oxidative respiration.[1][2][3] This highlights its role in compensating for certain genetic deficiencies affecting mitochondrial dynamics. The enhanced fusion activity helps to maintain mitochondrial integrity and function, which is essential for overall cellular homeostasis.

Signaling Pathway: this compound Induced Mitochondrial Fusion

Caption: Mechanism of this compound in promoting mitochondrial fusion.

Role in Parkin-Mediated Mitophagy

Mitophagy is the selective degradation of damaged mitochondria, a critical quality control mechanism. The E3 ubiquitin ligase Parkin plays a central role in this process.[4] USP30 acts as a negative regulator of mitophagy by counteracting Parkin-mediated ubiquitination of mitochondrial outer membrane proteins.[6] By inhibiting USP30, this compound can enhance Parkin-mediated mitophagy, facilitating the clearance of dysfunctional mitochondria.[4] This is particularly relevant in the context of neurodegenerative diseases like Parkinson's, where impaired mitophagy is a key pathological feature.[6]

Signaling Pathway: this compound and Mitophagy

Caption: Role of this compound in enhancing Parkin-mediated mitophagy.

Quantitative Data Presentation

The following table summarizes key quantitative findings from studies on this compound.

| Parameter | Cell/System | Condition | Result | Reference |

| Parkin Protein Expression | Retinal Ganglion Cells (RGCs) | Transfection with Parkin siRNA | ~50% decrease in Parkin protein expression | [4] |

| Molecular Weight | This compound (S3) | N/A | 330 Da | [4][6] |

| Concentration for Mitochondrial Fusion | Various Cell Lines | In vitro studies | Low concentrations (e.g., 2 µM) selectively promote mitochondrial fusion | [6] |

| Concentration for Apoptosis | Various Cell Lines | In vitro studies | Higher concentrations induce apoptosis via Wnt pathway inhibition | [6] |

Key Experimental Protocols

Detailed methodologies for key experiments are provided below.

Immunoprecipitation (IP) of Mfn2

This protocol is for the immunoprecipitation of Mfn2 to study its ubiquitination status.

-

Cell Lysis: Lyse Retinal Ganglion Cells (RGCs) in IP Lysis Buffer (0.025 M Tris, 0.15 M NaCl, 0.001 M EDTA, 1% NP-40, 5% glycerol, pH 7.4) on ice.[4]

-

Immune Complex Formation: Add the Mfn2 antibody to the cell lysate and incubate overnight at 4°C to form the immune complex.[4]

-

Immunoprecipitation: Add Protein A/G Plus Agarose and shake gently at 4°C.[4]

-

Elution: Add non-reducing Lane Marker Sample Buffer containing 0.02 M DTT to the mixture and incubate at 100°C for 5-10 minutes.[4]

-

Collection: Collect the eluate after centrifugation for subsequent analysis (e.g., Western Blot).[4]

Immunofluorescence and Mitotracker Staining

This protocol is for visualizing mitochondrial morphology and protein localization.

-

Fixation: After experimental treatment, fix samples in 4% paraformaldehyde.[4]

-

Permeabilization: Wash with PBS 3 times and permeabilize with 0.3% Triton X-100 at room temperature for 20 minutes.[4]

-

Blocking: Immerse samples in 5% BSA for 1 hour.[4]

-